

Comparative Analysis of Gentamicin C1A's Antibacterial Efficacy Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: Gentamicin C1A

Cat. No.: B022326

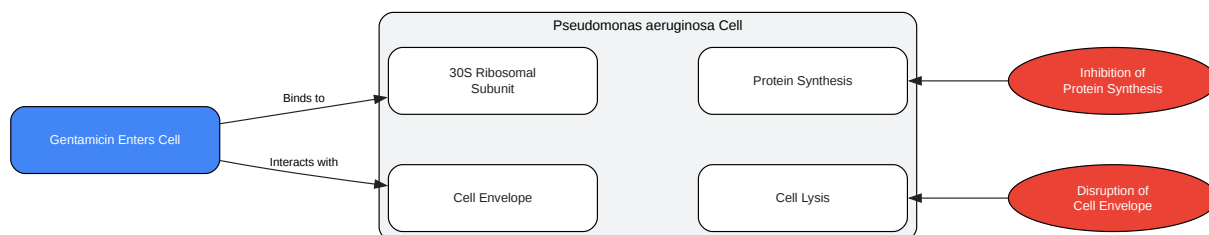
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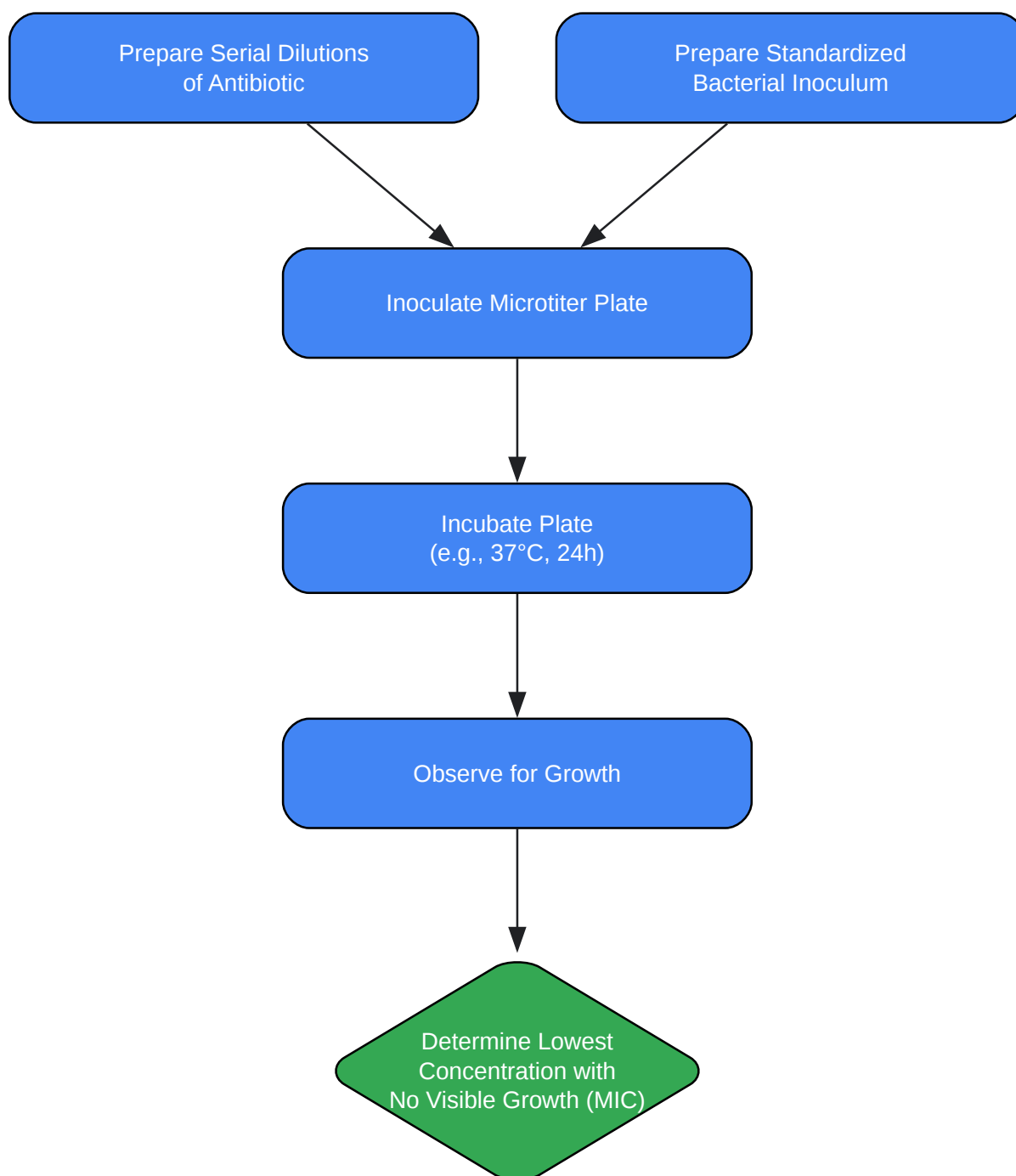
For Researchers, Scientists, and Drug Development Professionals

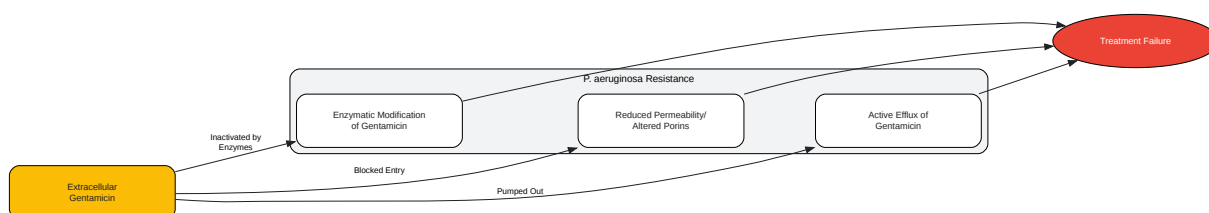
This guide provides a detailed comparison of the antibacterial activity of **Gentamicin C1A** against *Pseudomonas aeruginosa*, a pathogen of significant clinical concern. The analysis is supported by experimental data on its efficacy relative to other Gentamicin components and alternative aminoglycoside antibiotics.

Dual-Action Mechanism of Gentamicin

Gentamicin exerts its bactericidal effect on *Pseudomonas aeruginosa* through a two-pronged attack. Its primary mode of action is the inhibition of protein synthesis. Upon entering the bacterial cell, Gentamicin binds to the 30S ribosomal subunit, which disrupts the translation process and leads to the production of nonfunctional proteins.[1] Concurrently, Gentamicin has been shown to directly compromise the integrity of the bacterial cell envelope.[2][3] It displaces essential cations in the outer membrane, leading to destabilization, the formation of transient holes, and eventual cell lysis.[3] This dual mechanism contributes to its potent bactericidal activity against Gram-negative bacteria.[2][4]







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